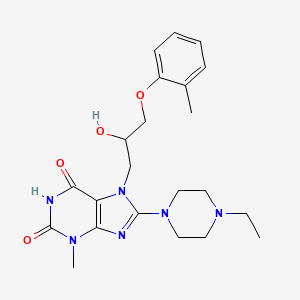

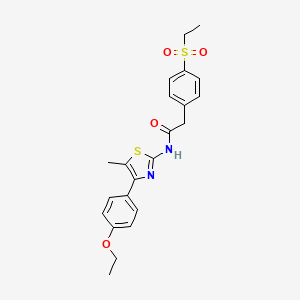

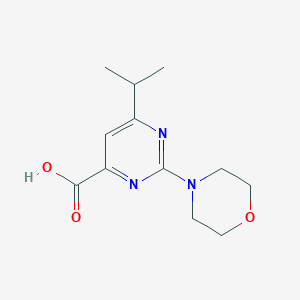

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may interact with various serotonin receptors, such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, as well as dopamine D2 receptors, which are implicated in mood and behavior regulation. This makes it a candidate for the treatment of psychiatric disorders such as depression and anxiety .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where arylpiperazinylalkyl purine diones and triones have been designed and synthesized. These compounds are typically created by introducing various substituents into the phenylpiperazinyl moiety and modifying the linker length between the purine core and the arylpiperazine fragment . The synthesis process often involves multiple steps, including the formation of the purine core, the attachment of the arylpiperazine, and the introduction of substituents that may influence the compound's affinity for serotonin and dopamine receptors .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with receptors. X-ray diffraction methods have confirmed the structures of similar compounds, revealing different conformations in the crystal state. The orientation of rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring can significantly influence ligand-receptor recognition. Intramolecular hydrogen bonds and π-π interactions are also observed, which may contribute to the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and the overall molecular conformation. The presence of an arylpiperazine moiety and a purine core allows for potential interactions with receptors through hydrogen bonding and π-π stacking. The introduction of substituents can modify these interactions, potentially leading to changes in the pharmacological profile of the compounds. The charge-assisted hydrogen bond N+-H Cl observed in the crystal structures of related compounds indicates the possibility of ionic interactions with the receptor sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are determined by their molecular structure. The presence of alkyl chains and aromatic rings can affect the compound's ability to cross biological membranes, which is essential for its bioavailability. The introduction of substituents like o-OCH3 and m-Cl into the phenylpiperazinyl moiety can alter these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

One study designed a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds showed promising antidepressant-like and anxiolytic-like activities, highlighting the potential of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting 5-HT1A/5-HT7 receptors alone. This study opens pathways for designing new serotonin ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another research effort focused on the synthesis of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties to establish new analgesic agents. The synthesized compounds exhibited significant analgesic activity, with some showing a stronger effect than the reference drug, acetylsalicylic acid. This suggests the compounds as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anticonvulsant Properties

Research into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione explored their anticonvulsant activity. The study found that compounds with an aromatic ring at the 3-position of pyrrolidine-2,5-dione showed anticonvulsant activity, indicating their potential as antiepileptic agents (Obniska et al., 2005).

properties

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4/c1-4-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16(29)14-32-17-8-6-5-7-15(17)2/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJHXPRXBIDMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

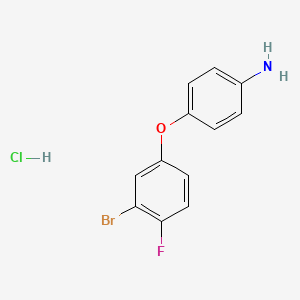

![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)

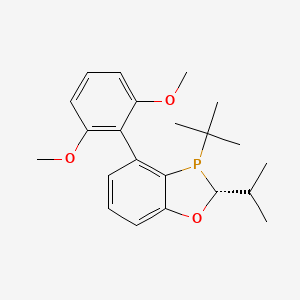

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)

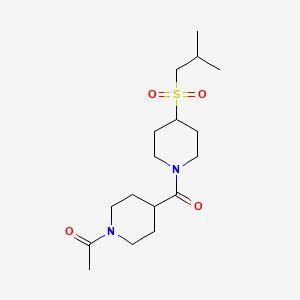

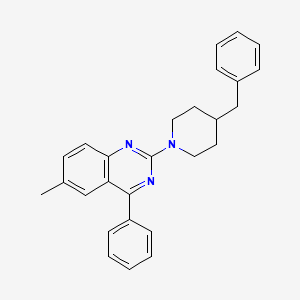

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2526160.png)